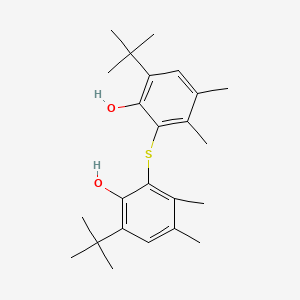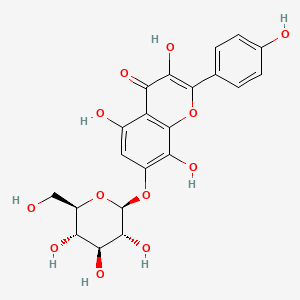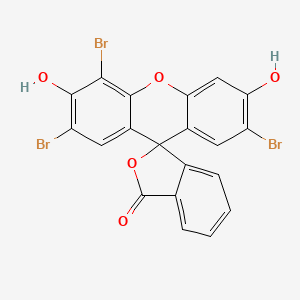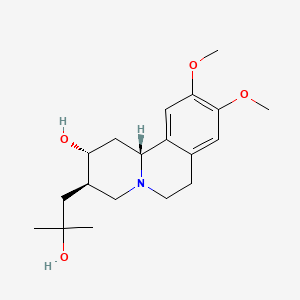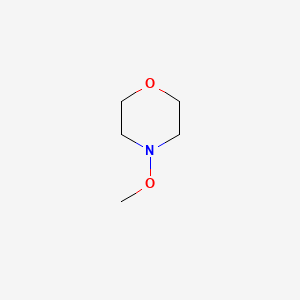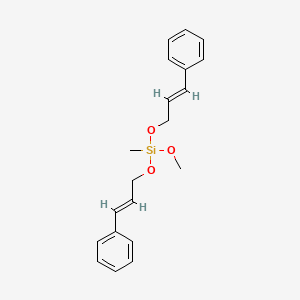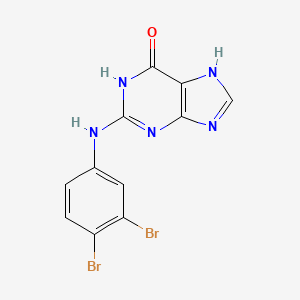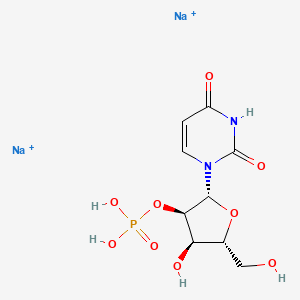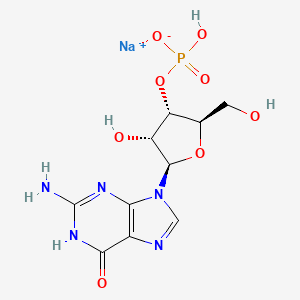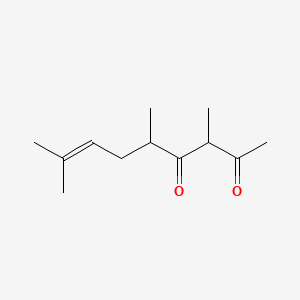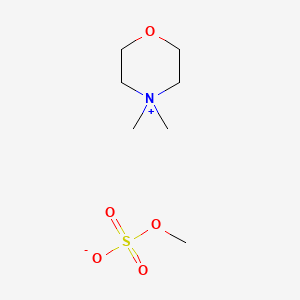
Morpholinium, 4,4-dimethyl-, methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinium, 4,4-dimethyl-, methyl sulfate is a chemical compound with the molecular formula C7H17NO5S. It is a cationic surfactant belonging to the class of quaternary ammonium salts. This compound is known for its excellent antistatic, emulsifying, and dispersing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4-dimethyl-, methyl sulfate typically involves the reaction of 4,4-dimethylmorpholine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4,4-dimethylmorpholine+methyl sulfate→Morpholinium, 4,4-dimethyl-, methyl sulfate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reactants. The reaction is typically conducted in a batch reactor, and the product is purified through crystallization and filtration processes to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinium, 4,4-dimethyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinium compounds .
Applications De Recherche Scientifique
Morpholinium, 4,4-dimethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in biological studies for its antistatic properties and as a dispersing agent.
Industry: The compound is used in the production of personal care products, detergents, and other industrial formulations
Mécanisme D'action
The mechanism of action of Morpholinium, 4,4-dimethyl-, methyl sulfate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s surfactant properties allow it to reduce surface tension and stabilize emulsions. It can also interact with biological membranes, enhancing the delivery of active ingredients in drug formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: An organic compound with similar structural features but lacks the quaternary ammonium group.
N-methylmorpholine: A derivative of morpholine with a methyl group attached to the nitrogen atom.
4,4-dimethylmorpholine: A structurally similar compound but without the methyl sulfate group.
Uniqueness
Morpholinium, 4,4-dimethyl-, methyl sulfate is unique due to its quaternary ammonium structure, which imparts superior surfactant properties compared to its analogs. This makes it particularly effective in applications requiring strong emulsifying and antistatic properties .
Propriétés
Numéro CAS |
84333-56-2 |
|---|---|
Formule moléculaire |
C7H17NO5S |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
4,4-dimethylmorpholin-4-ium;methyl sulfate |
InChI |
InChI=1S/C6H14NO.CH4O4S/c1-7(2)3-5-8-6-4-7;1-5-6(2,3)4/h3-6H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
BONHMFSFVBQNHW-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCOCC1)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


